Rock-IN-1

Description

Structure

3D Structure

Properties

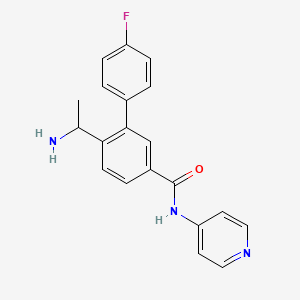

IUPAC Name |

4-(1-aminoethyl)-3-(4-fluorophenyl)-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O/c1-13(22)18-7-4-15(20(25)24-17-8-10-23-11-9-17)12-19(18)14-2-5-16(21)6-3-14/h2-13H,22H2,1H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNXXPMAFUVGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)C3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: The Mechanistic Function of ROCK1 in Cellular Signaling

Executive Summary

Rho-associated coiled-coil containing protein kinase 1 (ROCK1) serves as a critical node in mechanotransduction, translating upstream Rho GTPase signals into cytoskeletal reorganization. Unlike its isoform ROCK2, ROCK1 plays a distinct, non-redundant role in actomyosin contractility, apoptotic membrane blebbing, and centrosome positioning. This guide dissects the molecular architecture, signaling cascades, and pharmacological modulation of ROCK1, providing researchers with actionable protocols for assay development and drug discovery.

Molecular Architecture and Activation Mechanisms

ROCK1 is a 160 kDa serine/threonine kinase belonging to the AGC family. Its regulation is governed by a precise intramolecular autoinhibitory mechanism.

Domain Structure

-

N-Terminal Kinase Domain: Highly conserved (92% homology with ROCK2).

-

Coiled-Coil Region: Contains the Rho-Binding Domain (RBD).

-

C-Terminal Autoinhibitory Region: Contains a Pleckstrin Homology (PH) domain and a Cysteine-Rich (CR) domain.[1]

Activation Modes

-

Rho-GTP Binding (Physiological): In its resting state, the C-terminal PH-CR region folds back to bind the N-terminal kinase domain, inhibiting catalytic activity. Active RhoA-GTP binds to the RBD, disrupting this interaction and "opening" the kinase.

-

Caspase-3 Cleavage (Pathological/Apoptotic): Distinct from ROCK2, ROCK1 contains a conserved Caspase-3 cleavage site (DETD1113 ).[1][2] During apoptosis, Caspase-3 cleaves the C-terminal inhibitory domain, generating a constitutively active 130 kDa fragment.[2] This event drives the actomyosin contraction responsible for membrane blebbing and nuclear fragmentation.[3]

Core Signaling Cascades

ROCK1 functions primarily by modulating the phosphorylation status of the Myosin Light Chain (MLC), either directly or indirectly via the Myosin Phosphatase Target Subunit 1 (MYPT1).

The "Double-Lock" Mechanism on Contractility

ROCK1 promotes contractility through two parallel pathways:

-

Direct Phosphorylation: ROCK1 phosphorylates MLC at Ser19 , promoting myosin ATPase activity and actin cross-linking.

-

Phosphatase Inhibition: ROCK1 phosphorylates MYPT1 (the targeting subunit of MLCP) at Thr696 and Thr853 . This phosphorylation inhibits MLCP, preventing it from dephosphorylating MLC.

-

Note: Thr853 is considered more specific to ROCK activity, whereas Thr696 can be phosphorylated by other kinases (e.g., ILK, PAK).

-

Visualization of Signaling Pathways

Figure 1: The ROCK1 signaling network. Note the dual regulation of MLC via direct phosphorylation and inhibition of the MYPT1 phosphatase complex.

Isoform Specificity: ROCK1 vs. ROCK2

For drug development, distinguishing between isoforms is vital to avoid off-target toxicity. While the kinase domains are similar, their localization and functional roles differ.[4]

| Feature | ROCK1 | ROCK2 |

| Tissue Expression | Ubiquitous (Low in brain/muscle) | High in Brain, Heart, Muscle |

| Apoptotic Activation | Caspase-3 cleavage (DETD1113) | Granzyme B cleavage (IGLD1131) |

| Actin Dynamics | Destabilizes actin; regulates cell detachment | Stabilizes actin; regulates leading-edge protrusion |

| Disease Role | Promotes metastasis (amoeboid migration) | Promotes cardiac hypertrophy |

| Safety Signal | Protective in postcapillary pulmonary hypertension | Detrimental in postcapillary pulmonary hypertension |

Key Insight for Drug Design: Selective inhibition is challenging due to the high ATP-binding pocket homology. However, targeting the interface between the coiled-coil domain and specific adaptors may yield isoform-selective efficacy.

Experimental Methodologies

Validated In Vitro Kinase Assay (ADP-Glo™ Platform)

This protocol utilizes a luminescent ADP detection system, which is less prone to interference than fluorescence-based assays.

Reagents:

-

Recombinant ROCK1 (active, truncated).

-

Substrate: S6 Kinase Substrate peptide (KRRRLASLR) or Long S6 Peptide.

-

ADP-Glo™ Kinase Assay Kit (Promega).[5]

-

Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.

Protocol Workflow:

-

Enzyme Prep: Dilute ROCK1 to 2-5 ng/µL in Kinase Buffer.

-

Compound Prep: Prepare 2.5x serial dilutions of test inhibitors (e.g., Y-27632) in buffer containing 1% DMSO.

-

Reaction Assembly (384-well plate):

-

Add 2 µL of Compound.

-

Add 2 µL of ROCK1 Enzyme.

-

Incubate 10 min at Room Temp (RT) to allow binding.

-

Add 1 µL of ATP/Substrate Mix (Final ATP should be at

, typically 10-50 µM).

-

-

Incubation: Incubate at RT for 60 minutes.

-

ADP Depletion: Add 5 µL ADP-Glo™ Reagent.[5][6] Incubate 40 min at RT. (Stops kinase, depletes unconsumed ATP).

-

Detection: Add 10 µL Kinase Detection Reagent. Incubate 30 min at RT. (Converts generated ADP

ATP -

Read: Measure luminescence (RLU).

Figure 2: Step-by-step workflow for the ADP-Glo ROCK1 kinase assay.

Cell-Based Validation Targets

To confirm ROCK1 inhibition in cells (e.g., HeLa, MDA-MB-231), immunoblot for the following phosphorylation events. Note: Total levels of these proteins must be used as loading controls.

-

p-MYPT1 (Thr853): The most direct readout of ROCK activity.

-

p-MLC2 (Ser19): Downstream functional readout. Caution: MLCK also phosphorylates this site. Use Blebbistatin as a control to differentiate myosin activity.

-

p-Cofilin (Ser3): Indicates LIMK pathway activation.

Pharmacological Intervention

The following table summarizes key inhibitors used in ROCK1 research. Note that "Pan-ROCK" inhibitors affect both ROCK1 and ROCK2.

| Inhibitor | Type | IC50 (ROCK1) | IC50 (ROCK2) | Application Notes |

| Y-27632 | Pan-ROCK | ~140 nM | ~300 nM | Standard reference compound. ATP-competitive.[8] |

| Fasudil (HA-1077) | Pan-ROCK | ~1.9 µM | ~1.6 µM | Clinically approved (Japan) for cerebral vasospasm. |

| RKI-1447 | Dual Inhibitor | 14.5 nM | 6.2 nM | Highly potent; suppresses breast cancer metastasis. |

| Netarsudil (AR-13324) | Pan-ROCK | ~2-10 nM | ~2-10 nM | FDA-approved (Glaucoma). Esterase-metabolized. |

| H-1152 | Pan-ROCK | 1.6 nM | 6.0 nM | More potent derivative of Fasudil. |

Critical Consideration: When using Y-27632 in cell assays, a concentration of 10 µM is standard to ensure complete inhibition, but concentrations >50 µM may inhibit PKC and PKA.

References

-

Ishizaki, T., et al. (1996). The small GTP-binding protein Rho binds to and activates a 160 kDa Ser/Thr protein kinase homologous to myotonic dystrophy kinase. The EMBO Journal.

-

Sebbagh, M., et al. (2001). Caspase-3-mediated cleavage of ROCK I induces MLC phosphorylation and apoptotic membrane blebbing.[3][9] Nature Cell Biology.

-

Julian, L., & Olson, M. F. (2014).[4] Rho-associated coiled-coil containing kinases (ROCK): structure, regulation, and functions. Small GTPases.

-

Patel, R. A., et al. (2012). RKI-1447 is a potent inhibitor of the Rho-associated ROCK kinases with anti-invasive and anti-tumor activities in breast cancer. Cancer Research.

-

Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

-

Shi, J., et al. (2019). Distinct Roles of ROCK1 and ROCK2 on the Cerebral Ischemia Injury and Subsequently Neurodegenerative Changes. Frontiers in Neuroscience.

Sources

- 1. Rho kinase in the regulation of cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Rho-associated coiled-coil protein kinase 1 (ROCK-1) by caspase-3 cleavage plays an essential role in cardiac myocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rho-associated coiled-coil containing kinases (ROCK): Structure, regulation, and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. promega.jp [promega.jp]

- 7. researchgate.net [researchgate.net]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. Reactome | Caspase-mediated cleavage of Rock-1 [reactome.org]

An In-depth Technical Guide: Investigating the Downstream Effectors of ROCK1 Inhibition by Rock-IN-1

Introduction

The Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a serine/threonine kinase that functions as a critical downstream effector of the small GTPase RhoA.[1][2] The Rho/ROCK signaling pathway is a pivotal regulator of a multitude of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, proliferation, and motility.[3][4] Dysregulation of this pathway is implicated in a wide array of pathologies, from cancer and cardiovascular disease to neurodegenerative disorders, making ROCK1 a compelling target for therapeutic intervention.[4][5][6]

Rock-IN-1 is a potent and selective inhibitor that targets the active site of ROCK1, preventing the phosphorylation of its downstream substrates.[7] This action leads to the relaxation of the actin cytoskeleton and a decrease in cell contraction, thereby modulating abnormal cellular activities.[7] While several key substrates of ROCK1 are well-characterized, a comprehensive understanding of its full downstream effector profile is essential for elucidating the complete mechanistic consequences of its inhibition and for the development of highly targeted therapeutics with minimal off-target effects.

This technical guide provides a structured, in-depth framework for researchers, scientists, and drug development professionals to systematically identify and validate the downstream effectors of ROCK1 inhibition by this compound. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating investigative workflow.

Section 1: The Canonical ROCK1 Signaling Axis

The classical RhoA/ROCK1 signaling cascade is initiated by the activation of RhoA, which transitions from an inactive GDP-bound state to an active GTP-bound state.[4] Activated, GTP-bound RhoA then binds to and activates ROCK1.[8] Once active, ROCK1 phosphorylates a host of downstream substrates, leading to the reorganization of the actin cytoskeleton and increased cellular contractility.[8][9]

Key, well-established downstream effectors of ROCK1 include:

-

Myosin Light Chain (MLC): Direct phosphorylation of MLC by ROCK1 promotes actomyosin contraction.[9][10]

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK1 phosphorylates and inactivates MYPT1, which is the regulatory subunit of myosin light chain phosphatase.[10] This inactivation prevents the dephosphorylation of MLC, thus indirectly increasing actomyosin contractility.[10]

-

LIM kinases (LIMK1/2): ROCK1 activates LIM kinases, which in turn phosphorylate and inactivate cofilin, an actin-depolymerizing factor.[8][9] This leads to the stabilization of actin filaments.[9]

-

PTEN: ROCK1 can directly bind to, phosphorylate, and regulate the stability of the tumor suppressor PTEN, influencing cell migration and inflammatory responses.[9][11]

The following diagram illustrates the canonical ROCK1 signaling pathway:

Caption: Canonical RhoA/ROCK1 Signaling Pathway.

Section 2: A Multi-Pronged Strategy for Effector Discovery

To comprehensively identify the downstream effectors of ROCK1, a multi-faceted approach is required, combining unbiased discovery proteomics with targeted validation and functional characterization. A single methodology is insufficient to capture the complexity of the ROCK1 signalosome. This integrated workflow provides a robust system for identifying high-confidence ROCK1 substrates.

Caption: Integrated workflow for ROCK1 effector discovery.

Unbiased Phosphoproteomic Profiling

Rationale: To cast a wide net for potential ROCK1 substrates, quantitative mass spectrometry-based phosphoproteomics is the method of choice. This unbiased approach allows for the global and quantitative assessment of changes in protein phosphorylation in response to this compound treatment, revealing novel signaling nodes.[12][13]

Experimental Protocol: SILAC-based Quantitative Phosphoproteomics

-

Cell Culture and Labeling: Culture two populations of a relevant cell line (e.g., A549 non-small-cell lung cancer cells) in DMEM. One population is grown in "light" media (containing normal L-arginine and L-lysine), and the other in "heavy" media (containing ¹³C₆¹⁵N₂-L-lysine and ¹³C₆¹⁵N₄-L-arginine) for at least five cell doublings to ensure complete incorporation.

-

Inhibitor Treatment: Treat the "light" labeled cells with DMSO (vehicle control) and the "heavy" labeled cells with an effective concentration of this compound (e.g., 1-5 µM) for a predetermined time (e.g., 1-4 hours).

-

Cell Lysis and Protein Extraction: Harvest cells, combine the "light" and "heavy" populations in a 1:1 ratio, and lyse in a urea-based buffer containing phosphatase and protease inhibitors.

-

Protein Digestion: Reduce cysteine bonds with DTT, alkylate with iodoacetamide, and digest proteins into peptides using an endoproteinase like Trypsin overnight.

-

Phosphopeptide Enrichment: Acidify the peptide mixture and enrich for phosphopeptides using Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) beads.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

-

Data Analysis: Process the raw mass spectrometry data using software like MaxQuant.[14] Identify phosphopeptides and quantify the heavy/light ratios. Filter for peptides showing a significant decrease in phosphorylation upon this compound treatment (e.g., >2-fold change, p-value < 0.05).

Table 1: Representative Phosphoproteomic Data

| Protein | Phosphosite | Fold Change (this compound/Control) | p-value | Putative Function |

| Myosin Light Chain 2 | Ser19 | 0.21 | <0.001 | Cytoskeletal Regulation |

| LIM Kinase 1 | Thr508 | 0.35 | <0.001 | Actin Dynamics |

| Protein "X" | Ser123 | 0.42 | <0.01 | Unknown |

| Protein "Y" | Thr456 | 0.38 | <0.01 | Cell Adhesion |

Targeted Validation of Putative Effectors

Rationale: Hits from discovery proteomics require rigorous validation to confirm they are direct substrates of ROCK1 and that their phosphorylation status changes in a cellular context upon ROCK1 inhibition.

Principle: This assay directly tests whether recombinant active ROCK1 can phosphorylate a putative substrate protein in a controlled, cell-free environment and whether this activity is blocked by this compound.

Experimental Protocol: ADP-Glo™ Kinase Assay [15][16]

-

Reagents: Recombinant active ROCK1, purified recombinant substrate protein (putative effector), this compound, ATP, and a suitable kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[17]

-

Reaction Setup: In a 96-well plate, set up the following reactions:

-

Positive Control: ROCK1 + Substrate + ATP

-

Inhibitor Test: ROCK1 + Substrate + ATP + this compound

-

Negative Control 1: ROCK1 + ATP (no substrate)

-

Negative Control 2: Substrate + ATP (no ROCK1)

-

-

Initiate Reaction: Add ATP to all wells to a final concentration of 10-50 µM to start the kinase reaction. Incubate at 30°C for 60 minutes.

-

Detect ADP Formation: Stop the reaction and measure the amount of ADP produced using a commercial detection kit like ADP-Glo™. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[15]

-

Data Analysis: Measure luminescence using a plate reader. A significant decrease in the signal in the "Inhibitor Test" well compared to the "Positive Control" confirms that this compound inhibits ROCK1-mediated phosphorylation of the substrate.

Principle: Phos-tag™ is a molecule that specifically binds to phosphate groups.[18] When incorporated into an SDS-PAGE gel, it causes a mobility shift, retarding the migration of phosphorylated proteins compared to their non-phosphorylated counterparts.[18][19] This allows for the visualization and quantification of changes in protein phosphorylation in cell lysates.[20][21]

Experimental Protocol:

-

Sample Preparation: Culture cells and treat with either DMSO or this compound. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[22]

-

Gel Preparation: Prepare a standard polyacrylamide gel, adding Phos-tag™ Acrylamide (e.g., 50 µM) and two equivalents of MnCl₂ to the resolving gel solution before polymerization.[23]

-

Electrophoresis: Load equal amounts of protein from the DMSO and this compound treated samples and run the gel as per standard SDS-PAGE procedures.

-

Transfer and Western Blot: Transfer the separated proteins to a PVDF membrane. Block the membrane and probe with a primary antibody specific to the candidate protein (a pan-specific antibody, not a phospho-specific one).

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Interpretation: A valid downstream effector will show a shift from a slower-migrating band (phosphorylated form) in the DMSO lane to a faster-migrating band (non-phosphorylated form) in the this compound lane.

Section 3: Functional Characterization of Novel ROCK1-Effector Axes

Rationale: After confirming a protein as a direct substrate, the next critical step is to understand the functional consequence of its phosphorylation by ROCK1. This involves assessing cellular processes known to be regulated by ROCK1 signaling.

Cytoskeletal and Morphological Analysis

Principle: As a master regulator of the cytoskeleton, ROCK1 inhibition is expected to induce significant changes in cell morphology and the organization of the actin network.[5]

Experimental Protocol: Immunofluorescence Staining

-

Cell Culture: Plate cells on glass coverslips and allow them to adhere.

-

Treatment: Treat cells with DMSO or this compound for an appropriate duration.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-

Staining: Stain F-actin with fluorescently-labeled Phalloidin (e.g., Phalloidin-iFluor 488). Stain the nucleus with DAPI. If a novel effector's localization is of interest, co-stain with a specific primary antibody for that protein followed by a fluorescently-labeled secondary antibody.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope.

-

Analysis: Observe changes in cell shape, stress fiber formation, and the localization of the effector protein. Expect to see a reduction in stress fibers and a more rounded cell morphology with this compound treatment.

Cell Migration and Invasion Assays

Principle: ROCK1 plays a crucial role in cell migration and invasion, processes that are fundamental to both normal physiology and disease states like cancer metastasis.[24][25][26] The Transwell assay is a standard method to quantify these processes in vitro.[27][28]

Experimental Protocol: Transwell Migration Assay [29]

-

Chamber Setup: Use Transwell inserts with an 8.0 µm pore size polycarbonate membrane. For invasion assays, coat the top of the membrane with a thin layer of Matrigel®. Place the inserts into a 24-well plate.

-

Chemoattractant: Add media containing a chemoattractant (e.g., 10-20% FBS) to the lower chamber.

-

Cell Seeding: Resuspend cells in serum-free media containing either DMSO or this compound. Seed the cells (e.g., 5 x 10⁴ cells) into the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for a period that allows for migration but not proliferation (e.g., 12-24 hours) at 37°C in a CO₂ incubator.

-

Staining and Quantification:

-

Remove the non-migrated cells from the top of the membrane with a cotton swab.

-

Fix the cells that have migrated to the underside of the membrane with 4% paraformaldehyde.

-

Stain the migrated cells with 0.1% crystal violet.

-

Elute the stain with acetic acid and measure the absorbance at 590 nm, or count the number of stained cells in several microscopic fields.

-

-

Data Analysis: Compare the number of migrated/invaded cells between the DMSO and this compound treated groups.

Table 2: Representative Cell Migration Data

| Treatment Group | Average Migrated Cells per Field (± SD) | % Inhibition |

| DMSO (Control) | 152 ± 15 | - |

| This compound (1 µM) | 45 ± 8 | 70.4% |

Conclusion and Future Directions

The integrated strategy detailed in this guide provides a robust and logical framework for the comprehensive identification and validation of downstream effectors of ROCK1 inhibition. By combining the broad discovery power of phosphoproteomics with rigorous, targeted biochemical and cell-based functional assays, researchers can build a high-confidence map of the ROCK1 signaling network.

The identification of novel ROCK1 substrates will not only deepen our fundamental understanding of cellular processes like cytoskeletal regulation and cell migration but also provide critical insights for drug development. Understanding the full spectrum of proteins affected by inhibitors like this compound is paramount for predicting therapeutic efficacy and potential side effects. Future work should focus on elucidating the specific functional roles of these newly identified ROCK1-effector axes in various disease contexts, paving the way for the next generation of targeted therapies against the Rho/ROCK pathway.

References

-

National Center for Biotechnology Information. (n.d.). ROCK1 Rho-associated coiled-coil containing protein kinase 1 [Homo sapiens (human)]. Gene. Retrieved from [Link]

- Julian, L., & Olson, M. F. (2014). Rho-associated coiled-coil containing protein kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis. eLife, 3, e012203.

- Pajic, M., & Froio, D. (2020). Rho-ROCK Signaling in Normal Physiology and as a Key Player in Shaping the Tumor Microenvironment. In The Tumor Microenvironment (pp. 87-111). Springer, Cham.

- Rockx, D. A., et al. (2020).

- Guan, G., & Mei, L. (2023). Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. Genes, 14(1), 272.

-

Patsnap. (2024). What are ROCK1 inhibitors and how do they work? Synapse. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Rock1 Rho-associated coiled-coil containing protein kinase 1 [Mus musculus (house mouse)]. Gene. Retrieved from [Link]

- Rath, N., & Olson, M. F. (2012). ROCK1 functions as a suppressor of inflammatory cell migration by regulating PTEN phosphorylation and stability.

-

Koch, J. C., et al. (2018). The ROCK signaling pathway with focus on survival and regeneration... ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). ROCK1. Retrieved from [Link]

-

MDPI. (2023). Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. Retrieved from [Link]

- Deng, L., et al. (2022). Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia. Frontiers in Oncology, 12, 1043815.

- Kümper, S., et al. (2016). Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis. eLife, 5, e12203.

-

National Center for Biotechnology Information. (n.d.). ROCK1 Rho associated coiled-coil containing protein kinase 1 [ (human)]. Gene. Retrieved from [Link]

-

Pajic, M., & Froio, D. (2020). Rho-ROCK Signaling in Normal Physiology and as a Key Player in Shaping the Tumor Microenvironment. PubMed. Retrieved from [Link]

-

Li, Y., et al. (2024). Unveiling Phosphorylation Modification Using Phos-tag SDS-PAGE Gel Electrophoresis and In Vitro Kinase Assay. PubMed. Retrieved from [Link]

- Shi, J., & Wei, L. (2013). The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease. International journal of molecular sciences, 14(11), 22076–22099.

- Kettenbach, A. N., et al. (2015). Phosphoproteomic Analysis of Aurora Kinase Inhibition in Monopolar Cytokinesis. Journal of proteome research, 14(9), 4001–4008.

- Wang, Y., et al. (2019). ROCK1 promotes migration and invasion of non-small-cell lung cancer cells through the PTEN/PI3K/FAK pathway. Oncology reports, 41(3), 1737–1746.

-

BPS Bioscience. (n.d.). ROCK1 Kinase Assay Kit. Retrieved from [Link]

-

Bujno Chemicals. (n.d.). Phos-tag™ SDS-PAGE GUIDEBOOK. Retrieved from [Link]

- Huang, C. H., et al. (2024). Therapeutic modulation of ROCK overcomes metabolic adaptation of cancer cells to OXPHOS inhibition and drives synergistic anti-tumor activity. bioRxiv.

-

ResearchHub. (2024). Standard Operating Procedure (SOP) for Transwell Migration Assay. Retrieved from [Link]

-

FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). Protein Phosphorylation Analysis Technical Information. Retrieved from [Link]

- Nita, Ii, & Nita, M. (2012). A Method for Measuring Rho Kinase Activity in Tissues and Cells. Methods in molecular biology (Clifton, N.J.), 827, 149–156.

-

Corning Life Sciences. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]

- Kinoshita, E., et al. (2012). Separation and detection of large phosphoproteins using Phos-tag SDS–PAGE.

- Zhang, Z., et al. (2024). Exploring the Role of RhoA/ROCK Signaling in Pain: A Narrative Review. Journal of Pain Research, 17, 185–201.

-

Beck, M., et al. (2016). Temporal analysis of phospho-proteome changes following Rho-kinase inhibition. PRIDE Archive. Retrieved from [Link]

-

Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Retrieved from [Link]

-

Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. Retrieved from [Link]

- Harrison, B. C., et al. (2014). PHOS-TAG SDS-PAGE RESOLVES AGONIST- AND ISOFORM-SPECIFIC ACTIVATION PATTERNS FOR PKD2 AND PKD3 IN CARDIOMYOCYTES AND CARDIAC FIBROBLASTS. Journal of molecular and cellular cardiology, 72, 142–151.

- Li, H., et al. (2015). Discovery of Novel ROCK1 Inhibitors via Integrated Virtual Screening Strategy and Bioassays. Scientific reports, 5, 16512.

Sources

- 1. ROCK1 Feedback Regulation of the Upstream Small GTPase RhoA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of ROCK signaling in virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Rho-ROCK Signaling in Normal Physiology and as a Key Player in Shaping the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are ROCK1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. ROCK1 - Wikipedia [en.wikipedia.org]

- 10. Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ROCK1 functions as a suppressor of inflammatory cell migration by regulating PTEN phosphorylation and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphoproteomic Analysis of Aurora Kinase Inhibition in Monopolar Cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Therapeutic modulation of ROCK overcomes metabolic adaptation of cancer cells to OXPHOS inhibition and drives synergistic anti-tumor activity | bioRxiv [biorxiv.org]

- 14. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 15. promega.com [promega.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. protocols.io [protocols.io]

- 18. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 19. bujnochem.com [bujnochem.com]

- 20. Unveiling Phosphorylation Modification Using Phos-tag SDS-PAGE Gel Electrophoresis and In Vitro Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. PHOS-TAG SDS-PAGE RESOLVES AGONIST- AND ISOFORM-SPECIFIC ACTIVATION PATTERNS FOR PKD2 AND PKD3 IN CARDIOMYOCYTES AND CARDIAC FIBROBLASTS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]

- 25. ROCK1 Rho associated coiled-coil containing protein kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 26. ROCK1 promotes migration and invasion of non-small-cell lung cancer cells through the PTEN/PI3K/FAK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchhub.com [researchhub.com]

- 28. protocols.io [protocols.io]

- 29. corning.com [corning.com]

Technical Guide: Exploring the Involvement of Rock-IN-1 in Cell Adhesion and Migration

Part 1: Executive Summary & Core Directive

Rock-IN-1 (CAS 934387-35-6) represents a class of high-potency, ATP-competitive inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). Unlike the first-generation inhibitor Y-27632, which requires micromolar concentrations (10–50 µM) and exhibits significant off-target effects against PKC and PKA, this compound functions effectively in the nanomolar range (IC50 ~1.2 nM for ROCK2).

This guide provides a rigorous technical framework for utilizing this compound to dissect the RhoA-ROCK signaling axis. It moves beyond basic inhibition to explore how precise modulation of actomyosin contractility alters focal adhesion dynamics and migratory modes (amoeboid vs. mesenchymal).

The Mechanistic Imperative

Cell adhesion and migration are governed by the cyclic formation and disassembly of focal adhesions (FAs) and the generation of traction force via the actomyosin cytoskeleton. ROCK is the central governor of this process. By phosphorylating Myosin Light Chain (MLC) and inactivating Myosin Phosphatase (via MYPT1), ROCK drives contractility. Simultaneously, ROCK regulates actin turnover via LIM Kinase (LIMK) and Cofilin.

This compound acts as a precision tool to decouple these forces. Its use allows researchers to distinguish between adhesion-dependent signaling (e.g., Integrin-FAK-Src) and contractility-driven motility.

Part 2: Mechanism of Action & Signaling Architecture

To interpret experimental data obtained with this compound, one must understand the downstream phosphorylation cascades it disrupts.

The RhoA-ROCK Axis

-

Contractility: ROCK phosphorylates MLC (Ser19) directly and inhibits MLC phosphatase (MLCP) by phosphorylating its regulatory subunit, MYPT1 (Thr696/Thr853). This leads to increased myosin II ATPase activity and stress fiber formation.

-

Actin Dynamics: ROCK phosphorylates LIMK, which in turn phosphorylates and inactivates Cofilin. This stabilizes actin filaments (F-actin) by preventing depolymerization.

-

Adhesion Turnover: High ROCK activity stabilizes focal adhesions. Inhibition by this compound promotes FA disassembly, often leading to a "neurite-like" phenotype or loss of polarity in migratory cells.

Visualization: The ROCK Signaling Network

The following diagram illustrates the specific nodes targeted by this compound and the resulting phenotypic shifts.

Caption: Figure 1. The RhoA-ROCK signaling cascade.[] this compound blocks the phosphorylation of LIMK and MYPT1/MLC, resulting in reduced contractility and altered actin dynamics.

Part 3: Experimental Framework & Protocols

This section details self-validating protocols. The "Self-Validation" step ensures that the observed effects are due to ROCK inhibition and not general toxicity or off-target effects.

Protocol A: Quantitative Cell Adhesion Assay

Objective: Determine if this compound alters the initial attachment phase or the spreading phase of cells on ECM substrates (Fibronectin/Collagen).

-

Preparation:

-

Coat 96-well plates with Fibronectin (10 µg/mL) or Collagen I (50 µg/mL) overnight at 4°C. Block with 1% BSA for 1 hour.

-

Critical Step: Starve cells in serum-free medium for 4–6 hours prior to the assay to synchronize signaling.

-

-

Treatment:

-

Pre-treat suspended cells with this compound (Concentration range: 1 nM – 1000 nM) for 30 minutes. Include a Y-27632 control (10 µM) for benchmarking.

-

-

Seeding:

-

Seed 2×10⁴ cells/well. Incubate for short durations (30, 60, 90 mins) at 37°C.

-

-

Fixation & Staining:

-

Gently wash non-adherent cells with PBS (automated washer recommended for consistency).

-

Fix with 4% Paraformaldehyde (PFA). Stain with Crystal Violet (0.5%) or DAPI/Phalloidin.

-

-

Readout:

-

Solubilize Crystal Violet with 1% SDS and read absorbance at 595 nm.

-

Self-Validation: Perform a viability assay (CellTiter-Glo) on a parallel plate to ensure this compound is not inducing immediate apoptosis at high concentrations.

-

Protocol B: Transwell Migration & Invasion

Objective: Assess the impact of this compound on chemotactic migration (migration) and ECM degradation (invasion).

-

Setup:

-

Use 8.0 µm pore size inserts. For invasion, coat with Matrigel (200 µg/mL).

-

-

Chemotaxis Gradient:

-

Lower chamber: DMEM + 10% FBS (Chemoattractant).

-

Upper chamber: DMEM + 0.1% BSA + Cells + this compound (Maintain inhibitor in both chambers to prevent gradient effects).

-

-

Timeline:

-

Incubate for 12–24 hours. (Note: ROCK inhibition can slow migration speed; extended times may be needed compared to controls).

-

-

Quantification:

-

Swab non-migrating cells from the top. Stain migrating cells on the bottom surface. Count 5 random fields per well.

-

Protocol C: Molecular Readout Validation (Western Blot)

Objective: Confirm that this compound is engaging its target inside the cell.

-

Lysate Preparation: Lyse cells in RIPA buffer containing phosphatase inhibitors (Sodium Fluoride, Sodium Orthovanadate).

-

Targets:

-

p-MYPT1 (Thr696 or Thr853): The most direct readout of ROCK activity.

-

p-MLC (Ser19): Downstream effector.

-

Total MYPT1 / Total MLC: Loading controls.

-

-

Expected Result: Dose-dependent decrease in phosphorylation bands without change in total protein levels.

Visualization: Experimental Workflow

Caption: Figure 2. Integrated workflow for validating this compound effects. Functional assays are coupled with molecular validation to confirm mechanism.

Part 4: Data Presentation & Interpretation[2]

When analyzing results, distinguish between Amoeboid and Mesenchymal migration modes. ROCK inhibition typically blocks amoeboid migration (blebbing-based) but may force cells into a mesenchymal mode (lamellipodia-based), sometimes paradoxically maintaining migration speed in 3D environments.

Comparative Potency Table

| Feature | This compound | Y-27632 | Interpretation |

| Target | ROCK1 / ROCK2 | ROCK1 / ROCK2 | Both are pan-ROCK inhibitors, but this compound is more selective. |

| IC50 (Enzyme) | ~1.2 nM (ROCK2) | ~800 nM (ROCK2) | This compound is ~600x more potent enzymatically. |

| Working Conc. | 10 nM – 1 µM | 10 µM – 50 µM | Use this compound for high-sensitivity assays to avoid off-target kinase inhibition. |

| Primary Effect | Cytoskeletal relaxation | Cytoskeletal relaxation | Loss of stress fibers; cell elongation. |

| Off-Targets | Low (Kinase selective) | High (PKC, PKA, MRCK) | Y-27632 at 50µM inhibits PKC, confounding adhesion data. |

Troubleshooting & Expert Insights

-

Cell Death vs. Stasis: ROCK inhibition often causes cell cycle arrest (cytokinesis failure -> binucleation). If "migration" decreases, verify cell count. If cells are binucleated, the drug is working, but the migration defect might be secondary to proliferation arrest. Use Mitomycin C in migration assays to uncouple these effects.

-

Substrate Stiffness: The effect of this compound is exaggerated on stiff substrates (plastic/glass). On soft hydrogels (closer to physiological tissue stiffness), the dependence on ROCK-mediated contractility may be lower.

-

Morphology: Expect a "neurite-like" phenotype in epithelial cells. This is not toxicity; it is the result of cortical tension collapse and microtubule extension.

References

-

Boland, S., et al. (2013).[2][3] "3-[2-(Aminomethyl)-5-[(pyridin-4-yl)carbamoyl]phenyl] benzoates as soft ROCK inhibitors." Bioorganic & Medicinal Chemistry Letters, 23(23), 6442-6446.[2][3][4] Link

- Core reference for the chemical structure and IC50 characteriz

-

Rath, N., & Olson, M. F. (2012). "Rho-associated kinases in tumorigenesis: re-considering ROCK inhibition for cancer therapy." EMBO Reports, 13(10), 900–908. Link

- Authoritative review on ROCK signaling in migration and the distinction between amoeboid and mesenchymal motility.

-

Julian, L., & Olson, M. F. (2014). "Rho-associated kinase (ROCK) inhibitors as therapeutic tools." American Journal of Translational Research, 6(1), 13–29. Link

- Comprehensive overview of ROCK inhibitor classes and their physiological effects.

-

Vega, F. M., et al. (2011). "RhoA and ROCK1 regulate the radial migration of cortical neurons." Nature Neuroscience, 14, 1540–1549. Link

- Provides mechanistic insight into how ROCK regulates cell positioning and migr

-

MedChemExpress. "this compound Product Datasheet." Link

- Source for specific solubility, storage, and handling protocols for the compound.

Sources

ROCK-IN-1: A Technical Guide for Glaucoma Research

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of glaucoma research is continuously evolving, with a growing emphasis on targeted therapeutic strategies that address the underlying pathophysiology of the disease. Among the most promising avenues of investigation is the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of intraocular pressure (IOP). This technical guide provides an in-depth exploration of ROCK-IN-1, a potent and selective ROCK inhibitor, as a valuable research tool for the scientific community. Herein, we delve into the molecular mechanisms of ROCK signaling in the eye, detail the properties of this compound, and provide comprehensive, field-proven methodologies for its application in both in vitro and in vivo glaucoma models. Our objective is to equip researchers with the necessary knowledge and practical guidance to effectively utilize this compound in their quest to unravel the complexities of glaucoma and develop novel therapeutic interventions.

The Critical Role of the Rho/ROCK Signaling Pathway in Glaucoma

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells (RGCs) and subsequent vision loss.[1][2] A primary risk factor for the development and progression of glaucoma is elevated intraocular pressure (IOP).[3][4] This elevation in IOP is often a consequence of increased resistance to aqueous humor outflow through the trabecular meshwork (TM), a specialized tissue located in the anterior chamber of the eye.[5][6]

The Rho/ROCK signaling pathway has emerged as a critical regulator of aqueous humor outflow dynamics.[5] Rho, a small GTPase, and its primary downstream effector, ROCK, are highly expressed in the TM and ciliary muscle.[7] Activation of this pathway in TM cells leads to a cascade of events that ultimately increase outflow resistance and elevate IOP.[5]

Mechanism of ROCK-Mediated IOP Elevation:

-

Cytoskeletal Reorganization: Activated ROCK phosphorylates various downstream targets, including myosin light chain (MLC) and myosin phosphatase target subunit 1 (MYPT1).[7] This leads to an increase in actin stress fiber formation and enhanced cell contractility within the TM.[8] The resulting stiffening of the TM tissue impedes the outflow of aqueous humor.

-

Extracellular Matrix (ECM) Deposition: The Rho/ROCK pathway also influences the expression and deposition of ECM proteins in the TM, further contributing to outflow resistance.[8]

-

Cell Adhesion and Morphology: ROCK signaling modulates cell-cell and cell-matrix adhesions, affecting the overall architecture and permeability of the TM.[7]

Given its central role in IOP regulation, the ROCK pathway presents a compelling target for therapeutic intervention in glaucoma.

This compound: A Potent and Selective Research Tool

This compound is a potent and highly selective inhibitor of ROCK, making it an invaluable tool for dissecting the role of this signaling pathway in glaucoma pathogenesis.[9][10][11]

Chemical and Physical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈FN₃O | [10] |

| Molecular Weight | 335.37 g/mol | [10] |

| CAS Number | 934387-35-6 | [10] |

| IC₅₀ for ROCK2 | 1.2 nM | [9] |

| Solubility | Soluble in DMSO | [10] |

The high potency and selectivity of this compound for ROCK2, one of the two ROCK isoforms, allows for precise modulation of the signaling pathway in experimental settings. This specificity is crucial for attributing observed effects directly to ROCK inhibition and minimizing off-target confounding variables.

In Vitro Methodologies: Investigating the Cellular Effects of this compound

In vitro models using primary human trabecular meshwork (hTM) cells are fundamental for elucidating the cellular and molecular mechanisms of ROCK inhibitors.

Culturing Primary Human Trabecular Meshwork (hTM) Cells

Rationale: Primary hTM cells provide a physiologically relevant system to study the direct effects of this compound on the cells responsible for regulating aqueous humor outflow.

Protocol:

-

Cell Source: Obtain primary hTM cells from a reputable commercial vendor or through a qualified tissue bank.

-

Culture Medium: Culture cells in Trabecular Meshwork Cell Growth Medium supplemented with the necessary growth factors.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells at approximately 80-90% confluency using standard cell detachment protocols. Use cells between passages 3 and 6 for experiments to ensure a stable phenotype.

Assessing Cytoskeletal Changes with Phalloidin Staining

Rationale: To visualize the effect of this compound on the actin cytoskeleton of hTM cells, a key target of ROCK signaling.

Protocol:

-

Cell Plating: Seed hTM cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Staining: Stain the F-actin filaments with a fluorescently labeled phalloidin conjugate (e.g., Phalloidin-iFluor 488). Counterstain the nuclei with DAPI.

-

Imaging: Acquire images using a fluorescence or confocal microscope.

Expected Outcome: A dose-dependent reduction in actin stress fibers and a more cortical actin distribution in this compound treated cells compared to the well-defined stress fibers in control cells.

Evaluating Cell Contractility with Collagen Gel Contraction Assay

Rationale: To functionally assess the impact of this compound on the contractile properties of hTM cells.[12][13]

Protocol:

-

Gel Preparation: Prepare a collagen gel solution on ice and mix with a suspension of hTM cells.

-

Polymerization: Pipette the cell-collagen mixture into a 24-well plate and allow it to polymerize at 37°C.

-

Treatment: After polymerization, add culture medium containing different concentrations of this compound or vehicle control to each well.

-

Detachment and Imaging: Gently detach the gels from the sides of the wells. Acquire images of the gels at various time points (e.g., 0, 24, 48 hours).

-

Analysis: Measure the area of the gels using image analysis software. A decrease in gel area indicates cell contraction.

Expected Outcome: this compound is expected to inhibit collagen gel contraction in a dose-dependent manner, reflecting a reduction in hTM cell contractility.

Western Blot Analysis of ROCK Signaling Pathway

Rationale: To quantify the effect of this compound on the phosphorylation status of key downstream targets of ROCK, confirming its mechanism of action at the molecular level.[14][15]

Protocol:

-

Cell Lysis: Treat hTM cells with this compound and then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated myosin light chain (p-MLC) and total MLC. Use a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities using densitometry.

Expected Outcome: A significant decrease in the ratio of p-MLC to total MLC in cells treated with this compound, indicating inhibition of the ROCK signaling pathway.

Caption: Workflow for in vitro evaluation of this compound.

In Vivo Methodologies: Assessing the Efficacy of this compound in Glaucoma Models

Animal models are indispensable for evaluating the IOP-lowering efficacy and neuroprotective potential of ROCK inhibitors in a complex physiological environment.

Animal Models of Ocular Hypertension

Rationale: To create a sustained elevation in IOP that mimics a key aspect of human glaucoma, allowing for the assessment of IOP-lowering agents.

Commonly Used Models:

-

Microbead Occlusion Model: Injection of microbeads into the anterior chamber of rodent eyes obstructs the trabecular meshwork, leading to a gradual and sustained increase in IOP.[17]

-

Steroid-Induced Glaucoma Model: Chronic topical administration of corticosteroids can induce ocular hypertension in susceptible animal strains.

Topical Administration of this compound

Rationale: Topical administration via eye drops is the most common and clinically relevant route for delivering glaucoma medications.

Protocol (for rodents):

-

Formulation: Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and a solubilizing agent like Tween 80).

-

Dosing: Anesthetize the animal and apply a small volume (e.g., 2-5 µL) of the this compound solution or vehicle control to the corneal surface of one eye. The contralateral eye can serve as a control.

-

Frequency: Dosing frequency can vary depending on the experimental design (e.g., once or twice daily).

Intraocular Pressure (IOP) Measurement

Rationale: To quantify the primary efficacy endpoint of this compound in lowering IOP.

Technique (for rodents):

-

Rebound Tonometry: A non-invasive method that is well-suited for conscious rodents.[18][19] The tonometer propels a small, disposable probe against the cornea and detects the rebound characteristics to calculate IOP.[20][21]

-

Procedure:

-

Gently restrain the animal.

-

Position the tonometer perpendicular to the central cornea.

-

Take multiple readings and average them to obtain a reliable IOP measurement.

-

Measure IOP at baseline and at various time points after this compound administration.

-

Evaluation of Neuroprotective Effects

Rationale: To determine if this compound can protect retinal ganglion cells from apoptosis, independent of its IOP-lowering effect.[7][22]

Model:

-

Optic Nerve Crush (ONC): A surgical procedure that induces direct trauma to the optic nerve, leading to a rapid and reproducible loss of RGCs.

Assessment Methods:

-

TUNEL Staining: To detect apoptotic cells in retinal cross-sections.[23][24]

-

Enucleate the eyes at a specified time point after ONC and this compound treatment.

-

Prepare retinal cryosections.

-

Perform TUNEL staining according to the manufacturer's protocol.

-

Count the number of TUNEL-positive cells in the ganglion cell layer.

-

-

Immunohistochemistry for RGC Markers: To quantify the survival of RGCs using specific markers like Brn3a or RBPMS.[25]

Caption: Workflow for in vivo evaluation of this compound.

Data Presentation and Interpretation

Quantitative Data Summary:

| Parameter | Assay | Expected Effect of this compound |

| Actin Stress Fibers | Phalloidin Staining | Dose-dependent reduction |

| Cell Contractility | Collagen Gel Contraction | Dose-dependent inhibition |

| ROCK Activity | Western Blot (p-MLC/MLC) | Dose-dependent decrease |

| Intraocular Pressure | Rebound Tonometry | Significant reduction compared to vehicle |

| RGC Apoptosis | TUNEL Staining | Reduction in TUNEL-positive cells |

| RGC Survival | Immunohistochemistry | Increased number of surviving RGCs |

Conclusion

This compound, with its high potency and selectivity for ROCK, represents a powerful research tool for investigating the role of the Rho/ROCK signaling pathway in glaucoma. The methodologies outlined in this guide provide a robust framework for characterizing the effects of this compound on trabecular meshwork cell biology, intraocular pressure, and retinal ganglion cell survival. By employing these validated in vitro and in vivo approaches, researchers can gain valuable insights into the therapeutic potential of ROCK inhibition and contribute to the development of next-generation treatments for glaucoma.

References

-

Vohra R, et al. Rock Inhibitors: Future of Anti-glaucoma Medication. Ophthalmology Research: An International Journal. 2014;2(6):361-368. [Link]

-

Khan Z, et al. Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials. Pharmaceuticals (Basel). 2025 Apr 3;18(4):523. [Link]

-

Wang WH, et al. Noninvasive measurement of rodent intraocular pressure with a rebound tonometer. Invest Ophthalmol Vis Sci. 2005 Nov;46(11):4237-41. [Link]

-

ResearchGate. Western blot analysis was performed to examine the RhoA/ROCK signaling pathway... | Download Scientific Diagram. [Link]

-

Al-Humimat G, et al. Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials. PubMed Central (PMC). [Link]

-

Lin CZ, et al. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma. PMC. [Link]

-

The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma. PMC. [Link]

-

Apoptosis Detection in Retinal Ganglion Cells Using Quantitative Changes in Multichannel Fluorescence Colocalization. MDPI. [Link]

-

Noninvasive Measurement of Rodent Intraocular Pressure with a Rebound Tonometer. IOVS | ARVO Journals. [Link]

-

The Effects of ROCK Inhibitor on Prevention of Dexamethasone-Induced Glaucoma Phenotype in Human Trabecular Meshwork Cells. TVST | ARVO Journals. [Link]

-

The Application of Rho Kinase Inhibitors in the Management of Glaucoma. MDPI. [Link]

-

Real-Time Imaging of Retinal Ganglion Cell Apoptosis. PMC - PubMed Central. [Link]

-

Non-Invasive intraocular pressure measurement in animals models of glaucoma. PMC. [Link]

-

Single-cell imaging of retinal ganglion cell apoptosis with a cell-penetrating, activatable peptide probe in an in vivo glaucoma model. PNAS. [Link]

-

The Effects of ROCK Inhibitor on Prevention of Dexamethasone-Induced Glaucoma Phenotype in Human Trabecular Meshwork Cells. PMC - NIH. [Link]

-

Glaucoma: What It Is, Symptoms, Causes, Types & Treatment. Cleveland Clinic. [Link]

-

Isolation of Primary Murine Retinal Ganglion Cells (RGCs) by Flow Cytometry. JoVE. [Link]

-

96-well ROCK Activity Assay Kit. Cell Biolabs, Inc. [Link]

-

The Novel Rho Kinase (ROCK) Inhibitor K-115: A New Candidate Drug for Neuroprotective Treatment in Glaucoma. IOVS | ARVO Journals. [Link]

-

Rho Kinase Inhibitors in Glaucoma Management: Current Perspectives and Future Directions. PMC - NIH. [Link]

-

RhoA/ROCK signaling pathway proteins activities detected by Western blot. Chinese Journal of Tissue Engineering Research. [Link]

-

Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy. PMC. [Link]

-

Glaucoma Conditions | Denver. Omni Eye Specialists. [Link]

-

Intraocular pressure measurements in mice. YouTube. [Link]

-

ROCKin' a New Treatment Option. Review of Optometry. [Link]

-

Measurement of Intraocular Pressure in Awake Mice. IOVS | ARVO Journals. [Link]

-

Glaucoma. Merck Manual Consumer Version. [Link]

-

Effects of netarsudil-family Rho kinase inhibitors on human trabecular meshwork cell contractility and actin remodeling using a bioengineered ECM hydrogel. bioRxiv. [Link]

-

General Protocol for Western Blotting. Bio-Rad. [Link]

-

Retinal ganglion cell loss in an ex vivo mouse model of optic nerve cut is prevented by curcumin treatment. PMC - NIH. [Link]

-

Understanding Glaucoma: Symptoms, Causes, Diagnosis, Treatment. American Academy of Ophthalmology. [Link]

-

Glaucoma. Mayo Clinic. [Link]

Sources

- 1. Glaucoma - Eye Disorders - Merck Manual Consumer Version [merckmanuals.com]

- 2. Glaucoma - Symptoms and causes - Mayo Clinic [mayoclinic.org]

- 3. Omni Eye Specialists | Glaucoma Conditions | Denver [omnieye.com]

- 4. Understanding Glaucoma: Symptoms, Causes, Diagnosis, Treatment - American Academy of Ophthalmology [aao.org]

- 5. researchgate.net [researchgate.net]

- 6. reviewofoptometry.com [reviewofoptometry.com]

- 7. mdpi.com [mdpi.com]

- 8. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound Supplier | CAS 934387-35-6 | AOBIOUS [aobious.com]

- 11. targetmol.com [targetmol.com]

- 12. tvst.arvojournals.org [tvst.arvojournals.org]

- 13. The Effects of ROCK Inhibitor on Prevention of Dexamethasone-Induced Glaucoma Phenotype in Human Trabecular Meshwork Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. xuebao.301hospital.com.cn [xuebao.301hospital.com.cn]

- 16. bio-rad.com [bio-rad.com]

- 17. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Noninvasive measurement of rodent intraocular pressure with a rebound tonometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. m.youtube.com [m.youtube.com]

- 21. iovs.arvojournals.org [iovs.arvojournals.org]

- 22. Rho Kinase (ROCK) Inhibitors in the Treatment of Glaucoma and Glaucoma Surgery: A Systematic Review of Early to Late Phase Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. pnas.org [pnas.org]

- 25. Retinal ganglion cell loss in an ex vivo mouse model of optic nerve cut is prevented by curcumin treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Probing the Dynamics of Cell Migration: An Application Guide to Utilizing ROCK-IN-1

Introduction: The Central Role of Rho-ROCK Signaling in Cellular Motility

Cell migration is a fundamental biological process, integral to embryonic development, immune response, tissue regeneration, and unfortunately, to pathological conditions such as cancer metastasis.[1][2][3] This intricate dance of cellular movement is orchestrated by a complex network of signaling pathways that converge on the dynamic remodeling of the actin cytoskeleton.[3][4] Among the master regulators of this process is the Rho family of small GTPases, particularly RhoA, and its principal downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[4][5][6][7]

The Rho/ROCK signaling cascade is a critical determinant of cell morphology, adhesion, and contractility.[4][5][6] Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK, initiating a phosphorylation cascade that ultimately governs the contractile forces necessary for cell movement.[5][8] ROCK exerts its influence through several key substrates, including the phosphorylation of Myosin Light Chain (MLC) and the inactivation of Myosin Light Chain Phosphatase (MLCP) via phosphorylation of its myosin-binding subunit (MYPT1).[5][9] This dual action increases MLC phosphorylation, leading to enhanced actin-myosin contractility and the formation of stress fibers and focal adhesions, all of which are essential for cell migration.[5][6]

Given its pivotal role, the ROCK pathway has emerged as a key therapeutic target for diseases characterized by aberrant cell migration.[2][10] The development of specific inhibitors targeting ROCK allows researchers to dissect the molecular mechanisms of cell motility and evaluate potential therapeutic interventions.

ROCK-IN-1: A Potent and Selective Tool for Investigating Cell Migration

This compound is a potent and selective inhibitor of ROCK kinases. Different sources report varying inhibitory constants, with one indicating a Ki of 540 nM for ROCK1, and another reporting Ki values of 30.5 nM and 3.9 nM for ROCK1 and ROCK2, respectively.[11][12] A separate source highlights its potent inhibition of ROCK2 with an IC50 of 1.2 nM.[13][14] This variability may be attributable to different experimental conditions or compound sources. Regardless, its potent activity makes it a valuable chemical probe for elucidating the role of ROCK in cell migration assays.

This application note provides detailed protocols for utilizing this compound in two widely adopted in vitro cell migration assays: the Scratch (or Wound Healing) Assay and the Transwell (or Boyden Chamber) Assay. We will delve into the principles behind each assay, provide step-by-step instructions, and offer insights into data analysis and interpretation.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 934387-35-6 | [14] |

| Molecular Formula | C₂₀H₁₈FN₃O | [13] |

| Molecular Weight | 335.37 g/mol | [13] |

| Solubility | Soluble in DMSO | [13][14] |

| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [11][13] |

Visualizing the Rho-ROCK Signaling Pathway

To understand the mechanism of this compound, it is crucial to visualize its place within the broader signaling cascade that regulates cell migration.

Figure 1: The Rho-ROCK Signaling Pathway in Cell Migration. Extracellular signals activate RhoA, which in turn activates ROCK. ROCK promotes cell contractility and migration through multiple downstream targets. This compound specifically inhibits ROCK, blocking these downstream effects.

Part 1: The Scratch (Wound Healing) Assay

The scratch assay is a straightforward and widely used method to study collective cell migration in vitro.[15] It mimics, to some extent, the migration of cells during wound healing in tissues. A "wound" or "scratch" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is quantified over time.[15][16][17]

Principle

This assay is based on the principle that the closure of the artificial gap is primarily due to cell migration, although cell proliferation can also contribute.[18] Therefore, it is often recommended to use a proliferation inhibitor, such as Mitomycin C, or to serum-starve the cells to ensure that the observed gap closure is predominantly a result of migration.[17][18] The addition of this compound allows for the direct assessment of the role of ROCK activity in this process.

Experimental Workflow

Figure 2: Workflow for the Scratch Assay. A confluent cell monolayer is scratched, treated with this compound or a vehicle control, and imaged over time to quantify the rate of gap closure.

Detailed Protocol

Materials:

-

Cells of interest

-

12- or 24-well tissue culture plates

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), sterile

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Optional: Mitomycin C (10 µg/mL)

-

p200 pipette tips, sterile

-

Phase-contrast microscope with a camera

Procedure:

-

Cell Seeding: Seed cells into a 12- or 24-well plate at a density that will form a confluent monolayer within 24-48 hours.[16] The goal is to have a uniform layer of cells with minimal gaps before creating the scratch.

-

Pre-treatment (Optional): If proliferation is a concern for your cell type, once the monolayer is confluent, replace the medium with serum-free medium for 2-4 hours or treat with Mitomycin C (10 µg/mL) for 2 hours to inhibit cell division.[17][18]

-

Creating the Scratch: Using a sterile p200 pipette tip, make a straight scratch through the center of the cell monolayer.[15][17] Apply firm, consistent pressure to ensure a clean, cell-free gap. A cross-shaped scratch can also be made for more data points per well.

-

Washing: Gently wash the wells twice with sterile PBS to remove dislodged cells and debris.[16][17] This step is critical for a clear starting point for migration.

-

Treatment: Replace the PBS with fresh culture medium (with or without serum, depending on your experimental design) containing the desired concentration of this compound or the vehicle control (e.g., DMSO at a final concentration of ≤ 0.1%). A concentration range of 1-10 µM for this compound is a good starting point for many cell types, but this should be optimized.

-

Imaging (T=0): Immediately after adding the treatment, capture images of the scratch in each well using a phase-contrast microscope at low magnification (e.g., 4x or 10x).[16] It is crucial to have a reference mark on the plate to ensure that the same field of view is imaged at each time point.

-

Incubation and Time-Lapse Imaging: Incubate the plate at 37°C and 5% CO₂. Capture images of the same scratch areas at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the gap in the control wells is nearly closed.[16]

Data Analysis and Interpretation

The rate of cell migration is determined by measuring the change in the width or area of the cell-free gap over time. Image analysis software like ImageJ is commonly used for this purpose.

-

Quantification:

-

Area-based: Measure the area of the cell-free gap at each time point. The percentage of wound closure can be calculated as:

-

% Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100

-

-

Distance-based: Measure the distance between the two edges of the migrating cell sheets at multiple points along the scratch and average them.

-

-

Interpretation:

-

A significant decrease in the rate of gap closure in this compound-treated cells compared to the vehicle control indicates that ROCK activity is essential for the collective migration of the cell type under investigation.

-

It is important to include both a negative control (vehicle) and potentially a positive control (a known migration-inducing agent) to validate the assay.[18]

-

Part 2: The Transwell (Boyden Chamber) Assay

The Transwell assay is a more quantitative method for assessing single-cell migration, particularly chemotaxis (migration towards a chemical gradient).[19][20]

Principle

This assay utilizes a permeable membrane insert that separates an upper and a lower chamber.[19][20] Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Cells migrate through the pores of the membrane towards the chemoattractant.[20][21] The effect of this compound on this migratory capacity can be assessed by adding it to the cell suspension in the upper chamber.

Experimental Workflow

Figure 3: Workflow for the Transwell Assay. Cells treated with this compound or a vehicle are seeded in the upper chamber and migrate towards a chemoattractant in the lower chamber through a porous membrane.

Detailed Protocol

Materials:

-

Transwell inserts (typically with 8.0 µm pore size for most adherent cells) and companion plates (24-well format is common)

-

Cells of interest

-

Serum-free cell culture medium

-

Complete cell culture medium (as a chemoattractant, e.g., containing 10% FBS)

-

This compound stock solution

-

Vehicle control (DMSO)

-

PBS, sterile

-

Cotton swabs

-

Fixation solution (e.g., 4% Paraformaldehyde in PBS)

-

Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

-

Microscope with a camera

Procedure:

-

Serum Starvation: The day before the assay, culture the cells in serum-free or low-serum (e.g., 0.5% FBS) medium for 12-24 hours. This enhances their migratory response to chemoattractants.[22]

-

Assay Setup:

-

Cell Preparation and Treatment:

-

Harvest the serum-starved cells using trypsin and neutralize.

-

Resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

-

Prepare cell suspensions for each condition: one with the desired concentration of this compound and another with the vehicle control.

-

-

Cell Seeding: Add 100-200 µL of the cell suspension to the upper chamber of each Transwell insert.[21]

-

Incubation: Incubate the plate at 37°C and 5% CO₂ for a duration appropriate for your cell type (typically 4-24 hours). This should be optimized in preliminary experiments.

-

Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe the inside of the insert to remove the cells that did not migrate.[21]

-

Fixation and Staining:

-

Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 15-20 minutes.[21]

-

Wash the inserts with PBS.

-

Stain the cells by immersing the insert in a staining solution (e.g., 0.1% Crystal Violet) for 20-30 minutes.[21]

-

Gently wash the inserts with water to remove excess stain and allow them to air dry.

-

Data Analysis and Interpretation

-

Quantification:

-

Using a microscope, count the number of stained, migrated cells on the underside of the membrane in several random fields of view (e.g., 3-5 fields per insert).

-

Alternatively, the stain can be eluted by incubating the membrane in a destaining solution (e.g., 10% acetic acid), and the absorbance of the eluate can be measured using a plate reader at ~590 nm.[21]

-

-

Interpretation:

-

A statistically significant reduction in the number of migrated cells in the this compound-treated group compared to the vehicle control demonstrates an inhibitory effect of this compound on chemotactic cell migration.

-

Ensure that the observed effect is on migration and not due to cytotoxicity. A parallel viability assay (e.g., MTT or Trypan Blue exclusion) should be performed with the same concentrations of this compound to confirm that the inhibitor is not simply killing the cells.[2]

-

Troubleshooting and Considerations

-

Optimizing Inhibitor Concentration: The optimal concentration of this compound will be cell-type dependent. Perform a dose-response experiment to determine the lowest effective concentration that inhibits migration without causing significant cell death.

-

Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the highest dose of this compound to account for any solvent effects.

-

Proliferation vs. Migration: In the scratch assay, be mindful of the contribution of cell proliferation to gap closure. Use appropriate controls like Mitomycin C or serum starvation, especially for long-term assays.[17][18]

-

Consistency: For the scratch assay, ensure the scratch width is consistent across all wells. For the Transwell assay, ensure accurate cell counting and seeding.

Conclusion

This compound serves as a powerful pharmacological tool for dissecting the role of the Rho-ROCK signaling pathway in cell migration. The scratch and Transwell assays are robust, complementary methods to investigate collective and single-cell migration, respectively. By carefully designing experiments with appropriate controls and optimizing assay conditions, researchers can gain valuable insights into the molecular mechanisms governing cellular motility and identify potential therapeutic targets for diseases driven by aberrant cell migration.

References

-

Wikipedia. (2023, December 2). ROCK1. Retrieved from [Link]

-

Rath, N., & Olson, M. F. (2012). ROCK1 functions as a suppressor of inflammatory cell migration by regulating PTEN phosphorylation and stability. Journal of Clinical Investigation, 122(10), 3578-3593. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). ROCK1 – Knowledge and References. Retrieved from [Link]

-

Wang, Y., et al. (2019). ROCK1 promotes migration and invasion of non-small-cell lung cancer cells through the PTEN/PI3K/FAK pathway. Journal of Cellular and Molecular Medicine, 23(1), 345-356. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Rho kinase inhibitor. Retrieved from [Link]

-

Leong, J. Z., et al. (2012). Regulation of ROCK1 via Notch1 during breast cancer cell migration into dense matrices. Breast Cancer Research, 14(3), R75. Retrieved from [Link]

-

ResearchGate. (n.d.). ROCK1 promotes the migration and invasion of NSCLC A549 and NCI-H1299.... Retrieved from [Link]

-

Lee, S., et al. (2013). Regulation of Glucose Transport by ROCK1 Differs from That of ROCK2 and Is Controlled by Actin Polymerization. Journal of Biological Chemistry, 288(21), 15256-15268. Retrieved from [Link]

-

Frontiers. (2021). ROCK1 Mediates Retinal Glial Cell Migration Promoted by Acrolein. Retrieved from [Link]

-

Lee, J., et al. (2020). Effect of Rho–Associated Kinase Inhibitor on Growth Behaviors of Human Induced Pluripotent Stem Cells in Suspension Culture. International Journal of Molecular Sciences, 21(21), 8205. Retrieved from [Link]

-

ResearchGate. (2023). Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. Retrieved from [Link]

-

Wyatt, C., et al. (2013). Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. Oncogene, 32(40), 4841-4846. Retrieved from [Link]

-

Kaji, N., et al. (2015). Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells. Experimental Cell Research, 338(1), 77-87. Retrieved from [Link]

-

Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). The effects of ROCK on cell migration and invasion. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Scratch Assay protocol. Retrieved from [Link]

-

MDPI. (2023). Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). ROCK Signaling Pathway. Retrieved from [Link]

-

protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Retrieved from [Link]

-

Anticancer Research. (2010). Rho/ROCK and MAPK Signaling Pathways Are Involved in Glioblastoma Cell Migration and Proliferation. Retrieved from [Link]

-

ResearchHub. (2024). Standard Operating Procedure (SOP) for Transwell Migration Assay. Retrieved from [Link]

-

Axion Biosystems. (n.d.). Scratch Assay Protocol. Retrieved from [Link]

-

ibidi. (2024). Application Note 30: Optimizing Wound Healing and Cell Migration Assays. Retrieved from [Link]

Sources

- 1. ROCK1 promotes migration and invasion of non-small-cell lung cancer cells through the PTEN/PI3K/FAK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. ROCK1 - Wikipedia [en.wikipedia.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Rho/ROCK and MAPK Signaling Pathways Are Involved in Glioblastoma Cell Migration and Proliferation | Anticancer Research [ar.iiarjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | ROCK1 Mediates Retinal Glial Cell Migration Promoted by Acrolein [frontiersin.org]

- 10. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound Supplier | CAS 934387-35-6 | AOBIOUS [aobious.com]

- 15. Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. med.virginia.edu [med.virginia.edu]

- 17. axionbiosystems.com [axionbiosystems.com]

- 18. ibidi.com [ibidi.com]

- 19. corning.com [corning.com]

- 20. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 21. researchhub.com [researchhub.com]

- 22. protocols.io [protocols.io]

Application Note: Profiling Smooth Muscle Contractility with Rock-IN-1

Topic: Application of Rock-IN-1 in Smooth Muscle Cell Contractility Studies Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Senior Scientists, and Drug Discovery Professionals

Introduction & Mechanism of Action

This compound represents a class of high-potency, ATP-competitive inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). While first-generation inhibitors like Y-27632 and Fasudil established the field, they suffer from moderate potency (IC50 ~800 nM) and off-target effects on Protein Kinase C (PKC) and Protein Kinase A (PKA) at higher concentrations.